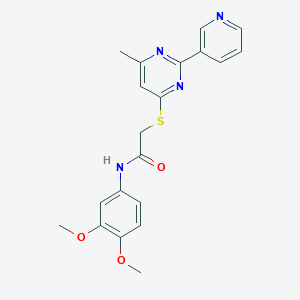![molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1](/img/structure/B2487833.png)
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine
Descripción general
Descripción
“N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine” is a chemical compound with the CAS Number: 180918-12-1 . Its IUPAC name is 1,4-dioxaspiro[4.5]decan-8-one oxime . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h7H,1-6H2 . This indicates that the compound has a bicyclic structure with an oxime functional group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.2 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Reductive Amination Studies
1,4-Dioxaspiro[4.5]decan-8-one is utilized in studies involving microwave-assisted reductive amination . This reaction combines a carbonyl compound (such as a ketone or aldehyde) with an amine to form an imine or secondary amine. The compound’s unique structure likely influences the reactivity and selectivity of this process .
Synthesis of 5-Alkoxytryptamine Derivatives
Through a novel aromatization process , this compound can be transformed into a series of fascinating molecules: 5-alkoxytryptamine derivatives . These derivatives include well-known neurotransmitters like serotonin , the sleep-regulating hormone melatonin , and even the intriguing bufotenin . The ability to access these biologically relevant compounds makes 1,4-Dioxaspiro[4.5]decan-8-one valuable in medicinal chemistry and neuropharmacology .
Medicinal Chemistry
Researchers explore the potential of 1,4-Dioxaspiro[4.5]decan-8-one in drug discovery . Its unique spirocyclic structure could serve as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the bicyclic frame, scientists aim to create compounds with specific biological activities, such as receptor agonists or antagonists .
Organic Synthesis
The compound’s reactivity and stability make it a useful building block in organic synthesis . Chemists can incorporate it into more complex molecules, taking advantage of its spirocyclic motif. Whether as a precursor or a key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one contributes to the creation of diverse organic compounds .
Material Science
In the realm of material science , researchers investigate the properties of 1,4-Dioxaspiro[4.5]decan-8-one. Its crystalline nature and potential for self-assembly may lead to applications in supramolecular materials, sensors, or optoelectronic devices. Understanding its behavior at interfaces and in solid-state structures is crucial for advancing material design .
Coordination Chemistry
The compound’s oxygen atoms provide potential coordination sites for metal ions. Researchers explore its behavior in coordination complexes , studying how it interacts with transition metals. These complexes could have applications in catalysis, molecular recognition, or even luminescent materials .
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQIFYKYWSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)
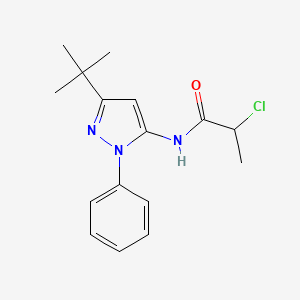
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
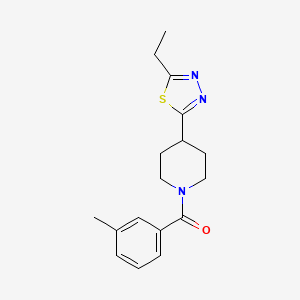
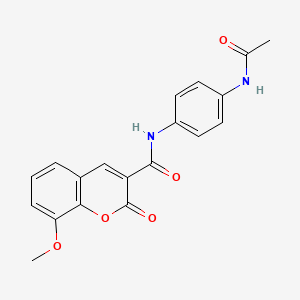
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)
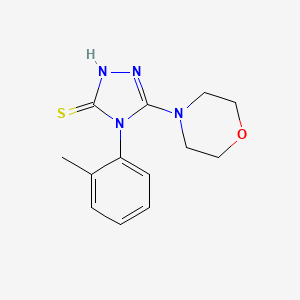
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)
